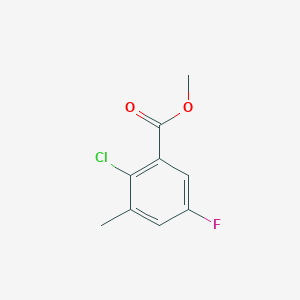

Methyl 2-chloro-5-fluoro-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWDYLBNZKLGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-fluoro-3-methylbenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. We will explore its physicochemical properties, propose a robust synthetic pathway, predict its spectral characteristics, and discuss its chemical reactivity. Furthermore, this guide will delve into the potential applications of this molecule as a versatile building block in the design and development of novel therapeutic agents, grounded in the established role of fluorinated and chlorinated scaffolds in enhancing pharmacological properties.

Introduction: The Strategic Value of Halogenated Benzoates

Substituted benzoic acids and their esters are fundamental scaffolds in organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the aromatic ring can profoundly influence a molecule's biological and physical properties. Fluorine, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[1][2][3] Chlorine contributes to these effects and can provide an additional vector for chemical modification.

This compound combines these features: a chlorinated position ortho to the ester, a fluorine atom meta to the ester, and a methyl group. This unique substitution pattern makes it a valuable and intriguing building block for creating complex molecular architectures with tailored pharmacological profiles. This guide aims to provide the foundational knowledge necessary for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

Physicochemical and Structural Properties

| Property | Predicted Value / Information | Source / Justification |

| Molecular Formula | C₉H₈ClFO₂ | Calculated from structure |

| Molecular Weight | 202.61 g/mol | Calculated from structure[6] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for similar small molecule esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF); Insoluble in water | Expected for a non-polar organic ester |

| Boiling Point | Estimated >200 °C | Extrapolated from related substituted benzoates |

| Melting Point | Estimated <30 °C | Likely a liquid or low-melting solid at room temp |

| CAS Number | Not assigned or not publicly available | Based on extensive database searches |

Proposed Synthesis Pathway

The most direct and logical synthesis of this compound involves a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Step 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid

The synthesis of the parent acid is the critical step. While a specific procedure for this molecule is not documented, a plausible route can be adapted from known syntheses of related polysubstituted benzoic acids, such as the chlorination of an appropriate precursor.[7][8] A common method involves the selective chlorination of a substituted methylbenzoic acid. For instance, starting from 3-methyl-5-fluorobenzoic acid, a directed ortho-chlorination could yield the desired product.

Step 2: Fischer Esterification

Once the 2-chloro-5-fluoro-3-methylbenzoic acid is obtained, it can be converted to its methyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol is a reliable and scalable method for producing methyl esters.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound from its corresponding carboxylic acid.

Materials:

-

2-chloro-5-fluoro-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-chloro-5-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Caption: Proposed two-step synthesis and purification workflow.

Predicted Spectral Analysis

While actual spectra are unavailable, a detailed prediction based on established principles of spectroscopy and data from similar molecules provides a strong framework for characterization.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

-

Aromatic Protons (2H): The two protons on the benzene ring will appear as doublets due to coupling with the fluorine atom. Their chemical shifts will be in the range of δ 7.0-7.8 ppm . The electron-withdrawing effects of the chloro, fluoro, and ester groups will shift them downfield.

-

Methoxy Protons (-OCH₃): The methyl ester protons will appear as a sharp singlet around δ 3.9 ppm .[9]

-

Aryl Methyl Protons (-CH₃): The methyl group attached to the ring will also be a singlet, likely found around δ 2.3-2.5 ppm .

¹³C NMR Spectroscopy

The carbon NMR will be more complex but highly informative.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 164-167 ppm range.[9][12]

-

Aromatic Carbons (6C): These will appear between δ 115-140 ppm . The carbons directly bonded to fluorine will show a large C-F coupling constant. The carbon attached to chlorine will also have a characteristic shift.

-

Methoxy Carbon (-OCH₃): This signal should appear around δ 52-53 ppm .[9]

-

Aryl Methyl Carbon (-CH₃): The ring-attached methyl carbon will be found upfield, around δ 15-20 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.[13][14][15]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ . This is the most prominent peak in the spectrum.[14]

-

C-O Stretch (Ester): Strong bands will appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[14]

-

Aromatic C=C Stretch: Medium intensity peaks will be present in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[13]

-

C-Cl Stretch: A peak in the fingerprint region, typically 700-850 cm⁻¹ .

-

C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal the isotopic pattern of chlorine.

-

Molecular Ion (M⁺): The spectrum should show two molecular ion peaks due to the isotopes of chlorine: one at m/z = 202 (for ³⁵Cl) and another at m/z = 204 (for ³⁷Cl) in an approximate 3:1 ratio of intensity.

-

Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171/173 , and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143/145 .[16][17][18]

Reactivity and Chemical Behavior

The reactivity of the aromatic ring is dictated by the directing effects of its five substituents.

-

-COOCH₃ (Ester): A deactivating, meta-directing group.

-

-Cl (Chloro): A deactivating, ortho-, para-directing group.

-

-F (Fluoro): A deactivating, ortho-, para-directing group.

-

-CH₃ (Methyl): An activating, ortho-, para-directing group.

The interplay of these electronic effects makes the molecule an interesting substrate for further functionalization. Electrophilic aromatic substitution would be challenging due to the presence of three deactivating groups, but if forced, the substitution position would be determined by the complex balance of these directing influences. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. It can also undergo transesterification with other alcohols.

Caption: Key reactivity sites of the target molecule.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are privileged structures in medicinal chemistry. The introduction of fluorine and chlorine can significantly enhance a drug candidate's profile by:

-

Blocking Metabolic Sites: Fluorine can replace hydrogen at a site prone to metabolic oxidation, thereby increasing the drug's half-life.[1]

-

Increasing Binding Affinity: The strong C-F bond can participate in favorable interactions with protein targets, and the electronegativity of halogens can alter the electronic landscape of the molecule to improve binding.[2]

-

Modulating Lipophilicity: Halogens increase lipophilicity, which can improve membrane permeability and oral absorption.[3]

This compound is an ideal starting point or intermediate for synthesizing more complex molecules where these properties are desired. It can be elaborated through modification of the ester, reduction to a benzyl alcohol, or potentially through nucleophilic aromatic substitution under specific conditions. Its unique substitution pattern offers a scaffold that can be used to explore chemical space efficiently in lead optimization campaigns.

Safety and Handling

No specific safety data sheet (MSDS) exists for this compound. However, based on data for structurally similar compounds like methyl benzoate and other halogenated aromatics, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising, albeit underexplored, chemical entity for synthetic and medicinal chemistry. This guide has provided a robust, data-inferred framework for its properties, synthesis, and potential applications. By leveraging the principles of physical organic chemistry and the known benefits of halogenation in drug design, researchers are well-equipped to incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate.

- 4 - The Royal Society of Chemistry.

- Provide the IR spectrum analysis for methyl benzoate. - brainly.com.

- CAS 2967-93-3 | Methyl 2-fluoro-5-methylbenzoate - Alchem.Pharmtech.

- Interpret the infrared spectrum of methyl m-nitrobenzoate. - Study.com.

- infrared spectrum of methyl 2-hydroxybenzoate - docbrown.info.

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed.

- Methyl Benzoate | C8H8O2 - PubChem.

- 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing.

- Polyfluorinated groups in medicinal chemistry - PubMed.

- 2-Chloro-5-fluoro-3-methylbenzoic acid - Mosher Chemical.

- 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 - PubChem.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.

- Fluorine in Medicinal Chemistry - ResearchGate.

- Importance of Fluorine in Benzazole Compounds - MDPI.

- Fluorine in medicinal chemistry - PubMed.

- Methyl benzoate - Restek.

- Showing metabocard for Methyl benzoate (HMDB0033968) - Human Metabolome Database.

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents.

- Solved Question | Chegg.com.

- Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 - ATB.

- Methyl 2-methyl benzoate - Optional[13C NMR] - SpectraBase.

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Accela Chembio Inc Methyl 2-fluoro-5-methylbenzoate | 5g | 2967-93-3 | | Fisher Scientific [fishersci.com]

- 6. 1379341-19-1|Methyl 3-chloro-5-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 7. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. rsc.org [rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Methyl 2-Fluoro-5-Methylbenzoate(2967-93-3) 1H NMR spectrum [chemicalbook.com]

- 12. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. brainly.com [brainly.com]

- 15. homework.study.com [homework.study.com]

- 16. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]

- 18. ez.restek.com [ez.restek.com]

An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-5-fluoro-3-methylbenzoate (CAS Number: 1805112-73-5), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, expected analytical characterization, and its strategic applications in drug discovery.

Core Compound Profile

This compound is a polysubstituted benzene derivative. The strategic placement of chloro, fluoro, and methyl groups on the benzoate scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1805112-73-5 | N/A |

| Molecular Formula | C₉H₈ClFO₂ | N/A |

| Molecular Weight | 202.61 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water | N/A |

Strategic Importance in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Metabolic Stability : The presence of a chlorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability : Halogenation influences the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The combination of chloro and fluoro substituents offers a nuanced approach to fine-tuning this property.

-

Binding Interactions : Chlorine and fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity.

This compound, with its multiple substitution points, serves as a versatile scaffold for introducing these beneficial properties into novel pharmaceutical agents.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid (Proposed)

This procedure is adapted from synthetic methods for structurally similar compounds.

Principle: The synthesis of the carboxylic acid precursor is proposed to proceed via a directed ortho-metalation followed by carboxylation. The chloro group is a more effective ortho-directing group than the methyl or fluoro groups in this context, guiding the lithiation to the desired position.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 100 mL).

-

Starting Material: Add 1-chloro-4-fluoro-2-methylbenzene (10.0 g, 69.2 mmol) to the THF.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 30.5 mL, 76.1 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.

-

Carboxylation: In a separate flask, crush dry ice into a fine powder. Carefully transfer the lithiated solution via cannula onto the crushed dry ice with vigorous stirring.

-

Quenching: Allow the reaction mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by the slow addition of 1 M HCl (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoro-3-methylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part 2: Synthesis of this compound (Proposed)

Principle: The final product is synthesized via a classic Fischer esterification of the carboxylic acid precursor. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing the purified 2-chloro-5-fluoro-3-methylbenzoic acid (from Part 1), add methanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate (100 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude methyl ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Analytical Characterization (Expected)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Methyl Ester Protons (-OCH₃): A singlet peak is expected around δ 3.9 ppm.

-

Aromatic Protons: Two aromatic protons will be present, appearing as doublets or doublet of doublets in the range of δ 7.0-7.8 ppm. The coupling constants will be influenced by the neighboring fluorine and other protons.

-

Methyl Group Protons (-CH₃): A singlet peak is expected around δ 2.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (-C=O): A signal is expected in the range of δ 164-168 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of δ 115-140 ppm. The carbons directly attached to fluorine will exhibit a large C-F coupling constant.

-

Methyl Ester Carbon (-OCH₃): A signal is expected around δ 52 ppm.

-

Methyl Group Carbon (-CH₃): A signal is expected around δ 15-20 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): An absorption band is expected in the region of 1250-1300 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the range of 1000-1100 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands will be observed in their respective regions.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Reactivity and Safe Handling

-

Reactivity: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity and reactivity.

-

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.

-

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its polysubstituted aromatic structure makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The proposed synthetic route provides a practical and logical approach for its preparation in a laboratory setting. Further research into the applications and biological activity of derivatives of this compound is warranted.

References

No direct scientific literature or patents for "this compound" (CAS 1805112-73-5) were identified during the search. The provided information is based on general chemical principles and data for analogous compounds.

"Methyl 2-chloro-5-fluoro-3-methylbenzoate" molecular weight

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic ester of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight, and delves into its structural characteristics, plausible synthetic pathways, and applications as a versatile chemical intermediate. By synthesizing data from established chemical databases and analogous compound preparations, this guide offers field-proven insights and detailed experimental protocols relevant to drug development professionals. The strategic placement of chloro, fluoro, and methyl groups on the benzoate scaffold makes this molecule a valuable building block for creating more complex, biologically active compounds.

Core Physicochemical Properties and Molecular Identification

This compound is a polysubstituted aromatic compound. Its precise arrangement of functional groups—a methyl ester, a chlorine atom, a fluorine atom, and a methyl group—imparts specific reactivity and physical characteristics that are crucial for its application in targeted synthesis.

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in reaction planning, analytical characterization, and registration in chemical databases. The molecular weight of this compound is 202.61 g/mol . This value is derived from its chemical formula, C₉H₈ClFO₂, and is consistent with structurally similar isomers.[1]

Data Summary Table

| Property | Value | Source / Method |

| Molecular Weight | 202.61 g/mol | Calculated (and confirmed by isomeric data[1]) |

| Molecular Formula | C₉H₈ClFO₂ | Deduced from IUPAC Name |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)F)C)Cl | N/A |

| InChI Key | (Inferred from Isomer) | N/A |

| CAS Number | 1379341-19-1 (for isomer Methyl 3-chloro-5-fluoro-2-methylbenzoate) | BLD Pharm[1] |

Chemical Structure Diagram

The structural arrangement of substituents on the benzene ring is critical to the molecule's chemical behavior. The diagram below illustrates the precise placement of each group.

Caption: Chemical structure of this compound.

Synthesis, Reactivity, and Mechanistic Insights

As a substituted benzoate, this compound is typically synthesized from its corresponding carboxylic acid precursor, 2-chloro-5-fluoro-3-methylbenzoic acid. The most common and industrially scalable method for this transformation is Fischer esterification or esterification via an acid chloride intermediate.

Plausible Synthetic Workflow

The synthesis logically proceeds via the esterification of the parent acid. This approach is well-documented for analogous structures and provides high yields with manageable purification.[2]

Sources

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-3-methylbenzoate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, offering a versatile scaffold for drug design.

This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic analysis for structural elucidation, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C9H8ClFO2 | Based on structure |

| Molecular Weight | 202.61 g/mol | Calculated from formula |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General property of similar aromatic esters |

| Boiling Point | > 200 °C (Predicted) | Higher than simpler benzoates due to substitution |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water | Typical for non-polar organic esters |

| Density | ~1.3 g/cm³ (Predicted) | Based on similar halogenated methylbenzoates |

Synthesis and Mechanistic Insights

The most logical and established route to this compound is a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Part 1: Synthesis of 2-chloro-5-fluoro-3-methylbenzoic acid (CAS 1427416-28-1)

The synthesis of this key intermediate is not widely documented in peer-reviewed literature, suggesting it may be a specialized reagent. However, a plausible synthetic route would involve the selective halogenation of a suitable starting material, such as 3-methyl-5-fluorobenzoic acid. The introduction of the chlorine atom at the 2-position would likely require specific directing group strategies to achieve the desired regioselectivity. Commercial suppliers offer this precursor, indicating that a scalable synthetic process exists[1][2].

Part 2: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is used, and a strong acid catalyst is employed.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or another strong acid like p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq). The addition of a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid. This is followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

-

Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the equilibrium to favor the formation of the ester product.

-

Strong Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Reflux Conditions: The reaction is typically slow at room temperature. Heating to reflux provides the necessary activation energy to overcome the reaction barrier and reach equilibrium faster.

-

Aqueous Work-up with Bicarbonate: The bicarbonate wash is essential to remove the acid catalyst and any remaining carboxylic acid starting material, which would otherwise co-purify with the ester product.

Caption: Fischer-Speier Esterification Workflow.

Spectroscopic Analysis and Structural Elucidation

As experimental data is not publicly available, the following are predicted spectroscopic characteristics for this compound. These predictions are based on the analysis of its structure and comparison with similar halogenated and methylated methyl benzoates.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): Two signals are expected in the aromatic region, each integrating to one proton. These would likely appear as doublets or more complex multiplets due to coupling with the fluorine atom and potentially long-range coupling with the methyl group. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester groups, and the electron-donating effect of the methyl group.

-

Ester Methyl Protons (δ 3.8-4.0 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group of the methyl ester.

-

Ring Methyl Protons (δ 2.2-2.5 ppm): A singlet integrating to three protons, corresponding to the -CH₃ group attached to the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide information about the carbon framework.

-

Carbonyl Carbon (δ 165-170 ppm): A signal for the ester carbonyl carbon.

-

Aromatic Carbons (δ 110-140 ppm): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom would show a large C-F coupling constant.

-

Ester Methyl Carbon (δ 50-55 ppm): A signal for the -OCH₃ carbon.

-

Ring Methyl Carbon (δ 15-25 ppm): A signal for the -CH₃ carbon.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (202.61). The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Peaks: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester group (-COOCH₃) to give a [M-59]⁺ peak.

| Data Type | Predicted Key Features |

| ¹H NMR | Aromatic protons (doublets/multiplets, δ 7.0-8.0), Ester methyl (singlet, δ 3.8-4.0), Ring methyl (singlet, δ 2.2-2.5) |

| ¹³C NMR | Carbonyl (δ 165-170), Aromatic carbons (δ 110-140 with C-F coupling), Ester methyl (δ 50-55), Ring methyl (δ 15-25) |

| MS (EI) | Molecular ion (M⁺) at m/z ~202, Isotope peak (M+2) at m/z ~204, Fragmentation at [M-31]⁺ and [M-59]⁺ |

Applications in Research and Drug Development

Substituted benzoic acids and their esters are fundamental building blocks in organic synthesis. The specific substitution pattern of this compound makes it a potentially valuable intermediate for several reasons:

-

Orthogonal Reactivity: The presence of chloro, fluoro, and methyl groups, along with the methyl ester, provides multiple sites for further chemical modification. The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, while the methyl group can be a site for radical reactions. The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or other transformations.

-

Scaffold for Bioactive Molecules: Halogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. The fluorine atom, in particular, is often incorporated to improve metabolic stability, binding affinity, and bioavailability. The substitution pattern of this molecule could serve as a key fragment in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

While specific applications for this compound are not yet widely reported, its precursor, 2-Chloro-5-fluoro-3-methylbenzoic acid, is listed as a pharmaceutical intermediate, suggesting its use in the synthesis of active pharmaceutical ingredients (APIs)[1].

Caption: Potential Synthetic Utility in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursor. Based on the safety data for structurally similar compounds, the following precautions are recommended.

| Hazard Category | Recommendations |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin/Eye Irritation | Causes skin and serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. |

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. While detailed experimental data for this specific molecule is not yet widely available, its structure suggests a range of predictable chemical and physical properties. The synthesis can be reliably achieved through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-5-fluoro-3-methylbenzoic acid. The unique arrangement of its substituents offers a versatile platform for the construction of more complex and potentially bioactive molecules. As research in medicinal chemistry continues to advance, the demand for novel and strategically functionalized building blocks like this compound is likely to grow.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate.

- PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.

- Eureka. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.

- Chegg.com. (2016, April 14). What's the NMR of Methyl 2-chloro-5-nitrobenzoate (assign the peaks).

- ATB. (n.d.). Methyl2-chloro-5-nitrobenzoate.

- SpectraBase. (n.d.). 2-Chloro-5-methyl benzoic acid.

- PubChem. (n.d.). Methyl 5-chloro-2-methylbenzoate.

- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.).

- Mosher Chemical. (n.d.). 2-Chloro-5-fluoro-3-methylbenzoic acid.

Sources

Spectroscopic Characterization of Methyl 2-chloro-5-fluoro-3-methylbenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-chloro-5-fluoro-3-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of the structural elucidation of complex small molecules. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for analysis.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques provide the necessary toolkit to probe the molecular architecture, offering a detailed fingerprint of the compound's connectivity and electronic environment. This compound, a substituted aromatic ester, presents a compelling case study for the application of modern spectroscopic methods due to the nuanced interplay of its various functional groups and substituents on the benzene ring. The presence of chloro, fluoro, and methyl groups, in addition to the methyl ester functionality, creates a unique electronic landscape that is reflected in its spectroscopic signature. This guide will detail the predicted spectroscopic data for this compound and provide a thorough interpretation based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.35 | d | 1H | J(H-F) ≈ 7.5 | H-4 |

| ~7.10 | d | 1H | J(H-F) ≈ 9.0 | H-6 |

| 3.90 | s | 3H | - | -OCH₃ |

| 2.40 | s | 3H | - | Ar-CH₃ |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to a range appropriate for proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals four distinct signals, consistent with the four types of non-equivalent protons in the molecule.

-

Aromatic Protons (H-4 and H-6): The protons on the aromatic ring are expected to appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene ring current.[1][2] The electron-withdrawing nature of the chloro, fluoro, and carbonyl groups further deshields these protons. The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The magnitude of the H-F coupling constant (J) depends on the number of bonds separating the nuclei. A larger coupling is expected for the proton meta to the fluorine (H-6), while a smaller coupling is anticipated for the proton para to the fluorine (H-4).

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet at approximately 3.90 ppm.[1]

-

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and will appear as a singlet, typically in the range of 2.3-2.5 ppm.[2]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~159.0 (d, ¹J(C-F) ≈ 250 Hz) | C-5 |

| ~138.0 (d, ³J(C-F) ≈ 3 Hz) | C-3 |

| ~135.0 (d, ³J(C-F) ≈ 8 Hz) | C-1 |

| ~125.0 (d, ²J(C-F) ≈ 22 Hz) | C-6 |

| ~123.0 (d, ²J(C-F) ≈ 25 Hz) | C-4 |

| ~120.0 (d, ⁴J(C-F) ≈ 3 Hz) | C-2 |

| ~52.5 | -OCH₃ |

| ~18.0 | Ar-CH₃ |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Set to a range appropriate for carbon signals (e.g., 0 to 200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correction, and reference to the solvent signal (CDCl₃ at 77.16 ppm).

Diagram: Relationship between Structure and ¹³C NMR Signals

Caption: Correlation of carbon atoms to their predicted chemical shifts.

Interpretation of the ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~165.0 ppm).[3]

-

Aromatic Carbons: The aromatic carbons resonate in the range of 120-160 ppm.[2][4] The carbon directly attached to the highly electronegative fluorine atom (C-5) will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²J, ³J, and ⁴J). The precise chemical shifts are influenced by the combined electronic effects of all substituents.[5][6] The number of distinct aromatic carbon signals can confirm the substitution pattern.[3][4]

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) will appear around 52.5 ppm, while the aromatic methyl carbon (Ar-CH₃) will be at a much higher field, around 18.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are absorbed when exposed to infrared radiation.[7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2960 | Medium | C-H stretch | Aliphatic C-H (-CH₃) |

| ~1730 | Strong | C=O stretch | Ester Carbonyl |

| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~1100 | Strong | C-F stretch | Aryl-Fluoride |

| ~800 | Strong | C-Cl stretch | Aryl-Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: FTIR Functional Group Analysis

Caption: Mapping of functional groups to their IR absorptions.

Interpretation of the IR Spectrum

The IR spectrum provides confirmatory evidence for the presence of key functional groups.

-

Carbonyl Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.[7][9]

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the two methyl groups.[4]

-

Aromatic C=C Stretches: Bands in the 1600-1475 cm⁻¹ region confirm the presence of the aromatic ring.[4]

-

Fingerprint Region: The region below 1500 cm⁻¹ is more complex, but strong bands corresponding to the C-O stretch of the ester (~1250 cm⁻¹), the C-F stretch (~1100 cm⁻¹), and the C-Cl stretch (~800 cm⁻¹) are expected.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺∙): m/z 218 (and 220 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

-

Major Fragments:

-

m/z 187/189: [M - OCH₃]⁺

-

m/z 159/161: [M - COOCH₃]⁺

-

m/z 59: [COOCH₃]⁺

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Diagram: Predicted EI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for the target molecule.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The presence of a peak at m/z 218 will correspond to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 220, with approximately one-third the intensity, is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). This isotopic pattern is a powerful diagnostic tool.

-

Fragmentation Pattern: The fragmentation of methyl benzoates is well-documented.[11][12][13] A common fragmentation pathway is the loss of the methoxy radical (•OCH₃) to form an acylium ion at m/z 187/189.[14] Another expected fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃) to give the aromatic cation at m/z 159/161. The observation of a peak at m/z 59 corresponding to the [COOCH₃]⁺ fragment is also anticipated.

Conclusion: A Cohesive Spectroscopic Portrait

The synergistic application of NMR, IR, and mass spectrometry provides a detailed and self-validating structural elucidation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the substituents. IR spectroscopy confirms the presence of the key functional groups, particularly the ester carbonyl. Finally, mass spectrometry provides the molecular weight and offers further structural clues through characteristic fragmentation patterns, including the diagnostic chlorine isotopic signature. This multi-faceted approach ensures a high degree of confidence in the assigned structure, a critical requirement in all areas of chemical research and development.

References

- Interpreting Aromatic NMR Signals. (2021). YouTube.

- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Platteville.

- 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks.

- Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. (2018). Journal of the American Society for Mass Spectrometry.

- 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- Short Summary of ¹H-NMR Interpretation. University of California, Los Angeles.

- Summary of C13-NMR Interpretation. University of California, Los Angeles.

- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2005). ResearchGate.

- Mass spectrum of methyl benzoate. Brainly.com.

- C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.

- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.

- Interpreting Infrared Spectra. Specac Ltd.

- Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. (1992). R Discovery.

- The following is the Mass spectrum of methyl. Chegg.com.

- Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180.

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). ejournal.upi.edu.

- FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs.

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. azooptics.com [azooptics.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. brainly.com [brainly.com]

- 13. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]

- 14. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-chloro-5-fluoro-3-methylbenzoate

Abstract

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Despite its importance, publicly available data on its physicochemical properties, particularly its solubility in common laboratory solvents, is scarce. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. By analyzing its molecular structure, we infer a theoretical solubility profile. More importantly, this document details robust, step-by-step protocols for empirical solubility determination using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable analytical technique. The methodologies presented herein are designed to be self-validating and serve as a practical starting point for any laboratory-based investigation of this compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's solubility begins with a detailed analysis of its molecular structure and resulting physicochemical properties.

1.1. Compound Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈ClFO₂

-

Molecular Weight: 202.61 g/mol

-

CAS Number: A specific CAS number for this exact isomer is not readily found in public databases, underscoring the novelty and lack of characterization of this compound. For reference, the related isomer "Methyl 2-fluoro-5-methylbenzoate" has the CAS number 2967-93-3[1][2][3].

1.2. Structural Analysis and Influence on Polarity

The solubility of this compound is dictated by the interplay of its functional groups:

-

Benzene Ring: The core aromatic ring is inherently nonpolar and hydrophobic.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding (as an acceptor). However, its contribution is significantly outweighed by the rest of the molecule's nonpolar character.

-

Halogen Substituents (Chloro- and Fluoro-): As electronegative atoms, chlorine and fluorine create bond dipoles. However, they also contribute to the molecule's overall size and hydrophobicity. Halogenation typically decreases aqueous solubility[4].

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that further increases the molecule's hydrophobicity.

Collectively, these features render the molecule predominantly nonpolar and lipophilic. Its solubility in water is expected to be extremely low, while good solubility is anticipated in organic solvents of low to moderate polarity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Physical State | Solid at room temperature. | Based on substituted benzoates, which are often crystalline solids. |

| logP (Octanol-Water Partition Coefficient) | High (>3) | The presence of a benzene ring, two halogens, and a methyl group suggests strong lipophilicity. |

| Aqueous Solubility | Very Low | The molecule is largely hydrophobic with limited hydrogen bonding capability. Halogenated esters are known to be poorly soluble in water[4][5]. |

| Organic Solvent Solubility | High | Expected to be miscible or highly soluble in a range of common organic solvents due to the "like dissolves like" principle[5][6][7]. |

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by the experimental protocols outlined in the subsequent section.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Polarity Index | Predicted Solubility | Justification |

|---|---|---|---|

| Water | 10.2 | Very Low | Highly polar, protic solvent. Poor match for the nonpolar analyte. |

| Methanol | 5.1 | Moderate to High | Polar, protic solvent. The methyl ester may interact favorably, but the rest of the molecule limits miscibility. |

| Ethanol | 4.3 | High | Less polar than methanol, providing a better match for the analyte's mixed characteristics[8][9]. |

| Acetone | 5.1 | High | Polar, aprotic solvent. Good dipole-dipole interactions without the steric hindrance of protic solvation. |

| Ethyl Acetate | 4.4 | High | Moderately polar solvent with ester functionality, making it an excellent solvent for other esters. |

| Dichloromethane (DCM) | 3.1 | High | Nonpolar solvent, ideal for dissolving hydrophobic compounds. Analogs show high solubility in DCM[4]. |

| Toluene | 2.4 | High | Nonpolar aromatic solvent. The benzene ring of the analyte will interact favorably via π-stacking. |

| Hexanes | 0.1 | Moderate | Very nonpolar solvent. While a good match, solubility might be limited if crystalline lattice energy is high. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar, aprotic solvent. Known as a "universal solvent" capable of dissolving many nonpolar compounds. |

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following sections provide a comprehensive workflow and detailed protocols for the quantitative determination of the solubility of this compound.

Overall Experimental Workflow

The process involves developing a reliable analytical method, preparing saturated solutions, and quantifying the dissolved analyte.

Figure 1: Workflow for empirical solubility determination.

Protocol 1: Quantitative Analysis by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantifying aromatic compounds. It offers high sensitivity, specificity, and robustness. A reversed-phase C18 column is a suitable starting point as it effectively separates compounds based on hydrophobicity[10][11]. The method development process aims to find conditions that yield a sharp, symmetrical, and well-resolved peak for the analyte[12][13].

Step-by-Step Methodology:

-

Instrument & Column:

-

HPLC system with a UV-Vis detector, pump, and autosampler.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to ensure sharp peak shapes.

-

Solvent B: HPLC-grade Acetonitrile.

-

Filter and degas all solvents prior to use.

-

-

Wavelength Selection:

-

Prepare a dilute solution (~10 µg/mL) of the analyte in Acetonitrile.

-

Using the UV detector's scanning function, determine the wavelength of maximum absorbance (λ-max), likely between 230-280 nm for a substituted benzoate. Set this as the detection wavelength.

-

-

Chromatographic Method Development:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Initial Gradient: Start with a screening gradient to determine the approximate elution conditions (e.g., 5% to 95% Acetonitrile over 15 minutes).

-

Optimization: Based on the screening run, develop an optimized isocratic or gradient method that elutes the analyte with a retention time between 3 and 10 minutes. An isocratic method (e.g., 70:30 Acetonitrile:Water) is often sufficient for a pure standard.

-

-

Standard Preparation & Calibration:

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Calibration Curve: Inject each standard in triplicate and plot the mean peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a reliable quantitative method.

-

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a globally recognized standard for determining equilibrium solubility. It involves creating a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the measured concentration represents the true thermodynamic solubility limit at that temperature.

Step-by-Step Methodology:

-

Sample Preparation:

-

For each solvent to be tested (e.g., Water, Methanol, Ethyl Acetate), add an excess amount of solid this compound to a glass vial (e.g., add ~20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible after equilibration.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

-

-

Sampling and Filtration:

-

After equilibration, let the vials stand for at least 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Crucial Step: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your HPLC calibration curve. A series of dilutions may be necessary for solvents in which the compound is highly soluble.

-

Inject the final diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area and the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original solubility in the solvent.

-

Formula: Solubility (mg/mL) = (Calculated Concentration from HPLC in mg/mL) × (Total Dilution Factor)

-

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the care afforded to novel chemical entities and analogous compounds like other halogenated benzoates.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat[4].

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[2].

-

Fire Safety: While likely a solid, treat as a combustible material. Keep away from open flames, sparks, and strong oxidizing agents[3].

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water[4].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2].

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention[4].

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention[2].

-

Conclusion

This compound is predicted to be a hydrophobic compound with very low aqueous solubility and high solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. This guide provides the necessary theoretical background and, more critically, detailed, field-proven experimental protocols for the precise and accurate determination of its solubility profile. By following the outlined procedures for HPLC method development and equilibrium solubility measurement, researchers can generate the reliable data essential for advancing its application in drug discovery, process chemistry, and materials science.

References

- Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- Solubility of Things. (n.d.). Methyl benzoate.

- HiMedia Laboratories. (n.d.). Methyl benzoate.

- Wikipedia. (n.d.). Methyl benzoate.

- National Center for Biotechnology Information. (n.d.). Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem.

- Bharti, A., et al. (n.d.). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical and Engineering Research.

- Antalick, G., et al. (2010). Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. Food Chemistry.

- Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs.

Sources

- 1. 2967-93-3 | METHYL 2-FLUORO-5-METHYLBENZOATE - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. CAS 2967-93-3 | 2723-3-15 | MDL MFCD06203924 | Methyl 2-fluoro-5-methylbenzoate | SynQuest Laboratories [synquestlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Methyl benzoate [himedialabs.com]

- 7. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. mdpi.com [mdpi.com]

- 12. pharmtech.com [pharmtech.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 2-chloro-5-fluoro-3-methylbenzoate" synthesis precursors

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoro-3-methylbenzoate: Precursor Analysis and Methodologies

Introduction

This compound is a polysubstituted aromatic ester with significant potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its chloro, fluoro, and methyl substituents on the benzoate core makes it a valuable building block, yet also presents a distinct synthetic challenge. Achieving an efficient and regioselective synthesis is paramount for its practical application.

This technical guide, intended for researchers, chemists, and process development scientists, provides a comprehensive overview of a robust synthetic pathway to this compound. We will dissect the synthesis through a retrosynthetic lens, identify the critical precursors, and provide detailed, field-proven protocols for each synthetic transformation. The causality behind experimental choices, reaction mechanisms, and process controls will be explained to ensure both technical accuracy and practical reproducibility.

Part 1: Retrosynthetic Strategy and Core Precursor Identification

A logical synthesis is best designed by working backward from the target molecule. The final structure, a methyl ester, strongly implies a late-stage esterification of its corresponding carboxylic acid. This acid, 2-chloro-5-fluoro-3-methylbenzoic acid , is therefore the pivotal intermediate upon which the entire synthesis hinges.

The primary challenge lies in the regioselective construction of this tetrasubstituted benzene ring. A robust strategy involves a sequential introduction of the required functional groups onto a simpler, commercially available starting material. Our analysis identifies 3-fluoro-5-methylbenzoic acid as the optimal primary precursor. The subsequent synthetic strategy is built upon a classical, reliable sequence of aromatic chemistry: nitration, reduction, and a Sandmeyer reaction, followed by the final esterification.

Primary Precursor: 3-Fluoro-5-methylbenzoic Acid

The selection of 3-fluoro-5-methylbenzoic acid as the starting point is a strategic choice. Its existing substitution pattern fixes the critical 1,3,5-relationship between the eventual carboxyl, methyl, and fluoro groups, simplifying the subsequent reactions by reducing the number of possible isomers.

| Property | Value |

| CAS Number | 315-31-1 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 114-116 °C[1] |

Part 2: Synthesis of the Core Intermediate: 2-chloro-5-fluoro-3-methylbenzoic acid

This section details the three-step transformation of the primary precursor into the key carboxylic acid intermediate. The workflow leverages fundamental and highly predictable organic reactions.

Step A: Nitration of 3-fluoro-5-methylbenzoic acid

Causality and Expertise: The goal is to introduce a nitro group at the 2-position. This is achieved via electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents:

-

-COOH (Carboxyl group): A meta-director and strongly deactivating.

-

-F (Fluoro group): An ortho-, para-director and deactivating.

-

-CH₃ (Methyl group): An ortho-, para-director and activating.

The position C2 is ortho to both the activating methyl group and the ortho-directing fluoro group, while also being meta to the carboxyl group. This convergence of directing effects strongly favors the nitration at the desired C2 position over other possibilities. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (4 equivalents) to 0-5 °C in an ice bath.

-

Slowly add 3-fluoro-5-methylbenzoic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate cooled vessel.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 2-nitro-5-fluoro-3-methylbenzoic acid , is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step B: Reduction of 2-nitro-5-fluoro-3-methylbenzoic acid

Causality and Expertise: This step converts the nitro group (-NO₂) into a primary amine (-NH₂), which is the necessary precursor for the subsequent Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method. It is a clean, high-yielding reaction that avoids the use of stoichiometric metal reductants (like Sn or Fe in acid), which can complicate purification. The hydrogen gas adsorbs onto the palladium surface and is added across the N-O bonds, ultimately liberating water and forming the desired aniline with high selectivity.

Experimental Protocol:

-

Charge a hydrogenation vessel with 2-nitro-5-fluoro-3-methylbenzoic acid (1 equivalent) and a suitable solvent such as methanol or ethyl acetate.

-

Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%).

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-